molecular formula C10H9BrCl2O B1294714 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one CAS No. 3760-66-5

2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one

Cat. No. B1294714
CAS RN: 3760-66-5
M. Wt: 295.98 g/mol
InChI Key: FJDWOHFEUUFTDH-UHFFFAOYSA-N
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Description

The compound of interest, 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one, is a halogenated ketone with potential relevance in various chemical syntheses. While the specific compound is not directly mentioned in the provided papers, related compounds and their syntheses, molecular structures, and chemical properties are discussed, which can provide insights into the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of related halogenated compounds involves various strategies. For instance, 2-bromo-4-chlorophenyl-2-bromobutanoate was synthesized through the reaction of 2-bromo-4-chlorophenol with 2-bromobutanoyl bromide in the presence of pyridine, followed by a Pd-catalyzed Suzuki cross-coupling reaction to yield various derivatives . Another related compound, 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, was prepared via electrooxidative chlorination, demonstrating the versatility of electrochemical methods in synthesizing halogenated compounds . These methods could potentially be adapted for the synthesis of 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one.

Molecular Structure Analysis

The molecular structure of halogenated compounds is often characterized by the presence of halogen atoms, which can influence the electronic properties of the molecule. For example, the molecular structure of (2E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione consists of two p-chloro phenyl rings connected to a 1,4-trans enedione moiety, with the crystal structure exhibiting specific halogen interactions . This suggests that the molecular structure of 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one would also be influenced by the presence of bromine and chlorine atoms, potentially affecting its reactivity and crystal packing.

Chemical Reactions Analysis

The chemical reactivity of halogenated compounds can vary widely. The study on 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives revealed insights into their reactivity and electronic properties through Frontier molecular orbital analysis and non-linear optical properties studies . Similarly, the photochemical synthesis of 2-substituted benzo[b]furans from 2-chlorophenol derivatives indicates that halogen atoms can participate in reactions leading to the formation of new C-C and C-O bonds . These findings could be relevant when considering the chemical reactions that 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated compounds are influenced by their molecular structure and the nature of the halogen atoms. For instance, the crystal structure analysis of halogenated compounds provides insights into their solid-state properties, such as the planarity of the molecule and the type of halogen interactions present . The electrochemical synthesis of related compounds also highlights the importance of reaction conditions, such as solvent systems and temperature, on the yield and selectivity of the reactions . These aspects are crucial for understanding the behavior of 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one in various environments and conditions.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Crystal Structures of Chlorophenyl Butanones
Studies on the synthesis and crystal structures of compounds similar to "2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one" reveal insights into their molecular configurations and interactions. For example, the synthesis of bis(chlorophenyl) butene diones has been detailed, highlighting the molecular structure and interactions within the crystal, such as C—Cl⋯Cl and C–Br⋯Br interactions (Lastovickova, Scala, & Sausa, 2018).

Metabolic Detoxication Studies

Glutathione and Epoxide Hydrolase in Metabolism
Research on chloroprene metabolism by glutathione and epoxide hydrolase in liver microsomes provides insights into detoxication pathways, revealing how electrophilic chlorinated aldehydes and ketones, similar to "2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one", are processed in biological systems (Munter et al., 2003).

Chemical Structure and Reactivity

Crystal Structure of Cyproconazole
Research on the crystal structure of cyproconazole, a compound containing a chlorophenyl group, provides insights into the hydrogen bonding and weak interactions that may also be relevant to the structural analysis of "2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one" (Kang et al., 2015).

Optical and Electronic Properties

Resonant Photoionization Spectroscopy
Investigations into the conformational landscape of chlorophenyl ethanol and its hydrated complexes through resonant two-photon ionization spectroscopy offer insights into optical and electronic properties that could be relevant for studying "2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one" (Rondino et al., 2016).

properties

IUPAC Name

2-bromo-4-chloro-1-(4-chlorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrCl2O/c11-9(5-6-12)10(14)7-1-3-8(13)4-2-7/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDWOHFEUUFTDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(CCCl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40958652
Record name 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one
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Molecular Weight

295.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one

CAS RN

3760-66-5
Record name 2-Bromo-4-chloro-1-(4-chlorophenyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3760-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4,4'-dichlorobutyrophenone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4,4'-dichlorobutyrophenone
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Synthesis routes and methods

Procedure details

A solution of 358 g of bromine in 350 ml of methylene chloride is added dropwise to a solution of 483 g (2.23 mols) of 4-chlorophenyl 3-chloropropyl ketone in 1200 ml of methylene chloride at 20° C. Stirring is continued for one hour and the mixture is then evaporated down in vacuo. 300 ml of petroleum ether are added to the residue, and stirring is continued until crystallization is complete. The mixture is cooled to 10° C., and the precipitate is filtered off under suction. 582 g (88.3% of theory) of 4-chlorophenyl 1-bromo-3-chloropropyl ketone of melting point 73° C. are obtained.
Quantity
358 g
Type
reactant
Reaction Step One
Quantity
483 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One

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